molecular formula C10H14BrNO B13063059 5-Bromo-2-methyl-4-propoxyaniline

5-Bromo-2-methyl-4-propoxyaniline

Cat. No.: B13063059
M. Wt: 244.13 g/mol
InChI Key: ODGQVLITSRBXNT-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-propoxyaniline: is an organic compound with the molecular formula C10H14BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a propoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-4-propoxyaniline can be achieved through several methods. One common approach involves the bromination of 2-methyl-4-propoxyaniline. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methyl-4-propoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Major Products:

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-methyl-4-propoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its derivatives may also serve as potential inhibitors or activators of specific biological pathways.

Medicine: The compound and its derivatives are investigated for their potential pharmacological properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the manufacture of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-4-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and other substituents on the aniline ring play a crucial role in determining its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    5-Bromo-2-methyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a propoxy group.

    5-Bromo-2-methyl-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a propoxy group.

    5-Bromo-2-methyl-4-butoxyaniline: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 5-Bromo-2-methyl-4-propoxyaniline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy chain may affect its interactions with molecular targets, making it distinct from its methoxy, ethoxy, and butoxy analogs.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

5-bromo-2-methyl-4-propoxyaniline

InChI

InChI=1S/C10H14BrNO/c1-3-4-13-10-5-7(2)9(12)6-8(10)11/h5-6H,3-4,12H2,1-2H3

InChI Key

ODGQVLITSRBXNT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)N)Br

Origin of Product

United States

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